molecular formula C7H16O B047235 5-Methyl-2-hexanol CAS No. 627-59-8

5-Methyl-2-hexanol

Cat. No. B047235
CAS RN: 627-59-8
M. Wt: 116.2 g/mol
InChI Key: ZDVJGWXFXGJSIU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-Methyl-2-hexanol is C7H16O . It has a molar mass of 116.201 Da . The structure includes a hexanol backbone with a methyl group attached to the fifth carbon .


Physical And Chemical Properties Analysis

5-Methyl-2-hexanol has a density of 0.8±0.1 g/cm3, a boiling point of 152.7±8.0 °C at 760 mmHg, and a flash point of 46.1±0.0 °C . It has a refractive index of 1.419 and a molar refractivity of 35.9±0.3 cm3 .

Scientific Research Applications

Chemical Synthesis

5-Methyl-2-hexanol is utilized as an internal standard in chemical synthesis, particularly for the extraction of aroma compounds from grape brandies and aqueous-alcoholic wood extracts by ultrasound . Its non-crystallizable nature and secondary alcohol properties make it suitable for such applications where precise measurements of complex mixtures are required.

Food Industry

In the food industry, 5-Methyl-2-hexanol serves as a solvent alternative for the extraction of flavors and fragrances . Its use is part of a broader movement towards greener extraction methods, aiming to replace solvents like hexane which have been identified as neurotoxic.

Agriculture

While specific applications in agriculture are not directly cited, the movement towards safer solvent alternatives in food processing, as mentioned, also impacts agricultural practices. The push for non-toxic residues in food products indirectly influences the selection of solvents used in agricultural product processing .

Materials Science

The compound’s complex relative permittivity has been measured over a wide range of temperatures and pressures, indicating its potential use in materials science for studying the properties of various materials under different environmental conditions .

Pharmacology

The search did not yield direct applications of 5-Methyl-2-hexanol in pharmacology. However, given its use as an internal standard in chemical synthesis, it may have potential applications in the development and quality control of pharmaceuticals, where accurate measurement and extraction of compounds are essential .

Safety And Hazards

5-Methyl-2-hexanol is classified as a Category 3 flammable liquid . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

5-methylhexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-6(2)4-5-7(3)8/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVJGWXFXGJSIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870730
Record name 5-Methylhexan-2-ol
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Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 5-Methyl-2-hexanol
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Product Name

5-Methyl-2-hexanol

CAS RN

627-59-8
Record name 5-Methyl-2-hexanol
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Record name 5-Methylhexan-2-ol
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Record name 5-Methylhexan-2-ol
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Record name 5-methylhexan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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